4-Bromo-5-methyl-1,3-dioxolan-2-one
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Overview
Description
4-Bromo-5-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C4H5BrO3 It is a derivative of 1,3-dioxolan-2-one, where a bromine atom and a methyl group are substituted at the 4 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-methyl-1,3-dioxolan-2-one can be synthesized through the bromination of 5-methyl-1,3-dioxolan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1,3-dioxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under appropriate conditions, altering its oxidation state and forming different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
4-Bromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolanone ring structure play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
4-Bromo-5-methyl-1,3-dioxolan-2-one can be compared with other similar compounds, such as:
4-Methyl-1,3-dioxolan-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Bromo-1,3-dioxolan-2-one: Lacks the methyl group, which may affect its steric properties and reactivity.
5-Methyl-1,3-dioxolan-2-one: Lacks the bromine atom, making it less versatile in chemical reactions
The presence of both the bromine atom and the methyl group in this compound makes it unique and more versatile in various chemical reactions and applications.
Properties
CAS No. |
827300-11-8 |
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Molecular Formula |
C4H5BrO3 |
Molecular Weight |
180.98 g/mol |
IUPAC Name |
4-bromo-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5BrO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3 |
InChI Key |
UCDPSMXXZQJIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)O1)Br |
Origin of Product |
United States |
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